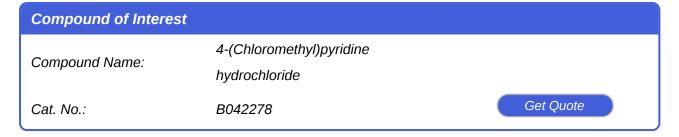


4-(Chloromethyl)pyridine hydrochloride spectral data (NMR, IR, MS)

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An In-depth Technical Guide to the Spectral Analysis of **4-(Chloromethyl)pyridine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4- (chloromethyl)pyridine hydrochloride**, a key intermediate in pharmaceutical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for **4-(chloromethyl)pyridine hydrochloride**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.7	Doublet	2H	Protons ortho to Nitrogen
~7.8	Doublet	2H	Protons meta to Nitrogen
~4.9	Singlet	2H	Methylene protons (- CH ₂ Cl)

Note: Solvent can cause slight variations in chemical shifts. Common solvents for this compound include DMSO-d $_6$ or D $_2$ O.

Table 2: 13C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~150	Carbon atoms ortho to Nitrogen
~145	Carbon atom para to Nitrogen
~125	Carbon atoms meta to Nitrogen
~45	Methylene carbon (-CH₂CI)

Note: These are approximate values and can vary based on the solvent and experimental conditions.[1][2][3]

Table 3: IR Spectral Data



Frequency (cm ⁻¹)	Intensity	Assignment
~3000-2800	Medium	C-H stretch (aromatic and aliphatic)
~1640	Strong	C=N stretch (pyridinium ring)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1420	Medium	CH₂ scissoring
~1220	Medium	C-H in-plane bending
~800	Strong	C-H out-of-plane bending
~750	Strong	C-Cl stretch

Note: The IR spectrum is typically acquired on a solid sample using KBr pellet or ATR methods. [1][4]

Table 4: Mass Spectrometry Data

m/z	Interpretation
127/129	[M]+, Molecular ion of 4-(chloromethyl)pyridine (free base) showing isotopic pattern for one chlorine atom.
92	[M-Cl]+, Loss of chlorine radical
78	Pyridine fragment

Note: Mass spectrometry is performed on the free base, 4-(chloromethyl)pyridine, as the hydrochloride salt is not volatile.[5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy



Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of 4-(chloromethyl)pyridine hydrochloride.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Instrumentation:
 - A standard NMR spectrometer (e.g., 300 MHz or higher) is required.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans are typically sufficient.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Reference: The residual solvent peak is used for calibration.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-2048 scans are generally needed due to the lower natural abundance of ¹³C.
 - Relaxation Delay (D1): 2-5 seconds.



- Spectral Width: 0 to 200 ppm.
- Reference: The solvent peak is used for calibration.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- · Sample Preparation:
 - Grind 1-2 mg of 4-(chloromethyl)pyridine hydrochloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7]
 - The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the empty sample holder prior to sample analysis.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - GC-MS):



• Sample Preparation:

Prepare a dilute solution (e.g., 1 mg/mL) of 4-(chloromethyl)pyridine hydrochloride in a
volatile solvent such as methanol or dichloromethane. The analysis will detect the free
base form.

Instrumentation:

 A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

GC Parameters:

- Injection Volume: 1 μL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium.
- Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

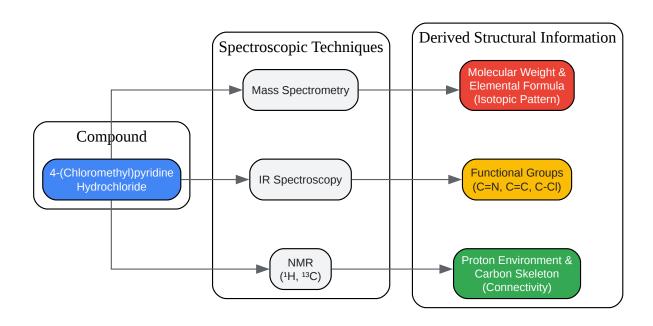
MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic distribution for chlorine (³⁵Cl and ³⁷Cl) should be observed.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for **4-(chloromethyl)pyridine hydrochloride**.





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Caption: Workflow for the structural elucidation of **4-(chloromethyl)pyridine hydrochloride**.

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